molecular formula C13H20IN3O2 B3010031 Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate CAS No. 2125723-78-4

Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No.: B3010031
CAS No.: 2125723-78-4
M. Wt: 377.226
InChI Key: VZRHVBOJVAOGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a 5-iodoimidazole substituent.

Properties

IUPAC Name

tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)17-7-5-4-6-9(17)11-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRHVBOJVAOGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate has shown potential biological activities that make it a candidate for drug development. Research indicates that compounds containing imidazole rings often exhibit:

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antidiabetic Properties : Studies suggest potential mechanisms for glucose regulation.
  • Antiviral Activities : The structural features could facilitate interactions with viral proteins, inhibiting replication.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its reactivity allows for various substitution reactions, which can be exploited in synthetic pathways to develop new pharmacologically active compounds.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as a scaffold for developing novel anti-inflammatory agents. The synthesis involved multi-step reactions leading to various derivatives, which were then evaluated for their biological activity in vitro.

Case Study 2: Antiviral Screening

In another research effort, the compound was screened against several viral strains. Results indicated significant antiviral activity, particularly against RNA viruses, suggesting its potential as a lead compound for antiviral drug development.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2-(1-methylimidazol-2-yl)piperidine-1-carboxylateLacks iodineMay have different reactivity
2-(5-Iodo-1-methylimidazol-2-yl)piperidine-1-carboxylateLacks tert-butyl groupAffects solubility and stability
Tert-butyl 2-(5-iodoimidazol-2-yl)piperidine-1-carboxylateLacks methyl group on imidazoleAlters electronic properties

The presence of the iodine atom enhances the compound's reactivity through substitution reactions, while the tert-butyl group contributes to its overall stability and lipophilicity. These characteristics make it versatile for various applications in scientific research.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Characterization : Analogs in are well-characterized via NMR and MS, but the target compound lacks reported spectral data, hindering direct comparison.
  • Biological Data Gap : Binding energy or receptor affinity studies for the target compound are absent, unlike tetrazole- or benzylmaleimide-containing analogs, which show stable receptor interactions .

Biological Activity

Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with an imidazole moiety and an iodine atom. The synthesis typically involves multiple steps:

  • Formation of the Imidazole Ring : Achieved through cyclization reactions involving amido-nitriles.
  • Piperidine Ring Formation : Involves reactions with appropriate starting materials.
  • Carboxylation : Introduction of the tert-butyl ester group via esterification reactions.

These synthetic routes are optimized for yield and purity, often incorporating green chemistry principles to enhance sustainability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the iodine atom enhances reactivity through halogen bonding. These interactions modulate the activity of target molecules, potentially influencing several biological pathways.

Pharmacological Potential

Recent studies have highlighted the pharmacological potential of this compound in various contexts:

  • Antimicrobial Activity : Compounds with similar imidazole structures have shown significant antimicrobial properties, suggesting potential applications in treating infections.
  • Cancer Research : The compound's ability to inhibit specific pathways involved in cancer cell proliferation has been noted. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit similar properties .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-(1H-benzodimidazol-2-yl)piperidine-1-carboxylateBenzodimidazole instead of imidazoleDifferent biological activity due to benzene ring presence
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylateIodoethyl group instead of iodo-imidazoleVariation in reactivity due to different halogenated side chain
Tert-butyl 3,5-dimethylpiperazine-1-carboxylateDimethyl substitution on piperazineEnhanced lipophilicity and altered pharmacokinetics

The iodine atom's presence in this compound significantly influences its chemical reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several case studies have investigated the biological activity of related compounds:

  • Inhibition of NLRP3 Inflammasome : Research showed that compounds with imidazole structures could inhibit NLRP3-dependent pyroptosis in macrophages, suggesting a pathway through which this compound might exert anti-inflammatory effects .
    • Experimental Setup : THP-1 cells were treated with lipopolysaccharides (LPS) to induce NLRP3 expression, followed by incubation with test compounds.
    • Results : Significant reduction in pyroptosis was observed, indicating potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Against Cancer Cell Lines : Studies on structurally related compounds demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and U937. These findings suggest that this compound may also possess similar anticancer properties .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(5-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate, and how is purity validated?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the imidazole ring followed by iodination and piperidine coupling. A common approach includes:

Imidazole formation: Cyclocondensation of appropriate aldehydes and amines under acidic conditions.

Iodination: Electrophilic substitution using iodine and an oxidizing agent (e.g., HIO₃) at 5-position of the imidazole.

Piperidine coupling: Introduction of the tert-butyl piperidine carboxylate group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Purity validation: High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard, alongside mass spectrometry (MS) for exact mass confirmation (e.g., observed [M+H]⁺ at m/z 363.0834) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: A combination of techniques ensures structural confirmation:
  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, imidazole protons at 7.0–8.5 ppm).
  • 2D NMR (COSY, HSQC) resolves coupling between piperidine and imidazole moieties.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([C₁₃H₂₀IN₃O₂]⁺, exact mass 363.0834) .
  • Infrared (IR) Spectroscopy: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds in imidazole .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what role do SHELX programs play?

  • Methodological Answer: Single-crystal X-ray diffraction is critical for resolving bond lengths, angles, and conformations. Key steps include:

Data collection: Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .

Structure solution: SHELXD or SHELXS for phase determination via direct methods.

Refinement: SHELXL iteratively adjusts atomic positions and thermal parameters, leveraging restraints for disordered tert-butyl groups .
Challenges: Disordered iodine atoms or piperidine ring puckering require manual adjustment of occupancy factors and geometric constraints .

Q. How do hydrogen-bonding patterns influence the compound’s solid-state stability and reactivity?

  • Methodological Answer: Graph set analysis (e.g., Etter’s formalism) identifies intermolecular interactions:
  • N-H···O/N bonds: Imidazole N-H donors form chains with carboxylate acceptors, stabilizing crystal packing .
  • C-I···π interactions: The 5-iodo group may engage in halogen bonding with aromatic systems, affecting solubility and melting points.
    Experimental validation: Compare powder X-ray diffraction (PXRD) patterns of experimental vs. simulated (Mercury software) data to assess packing efficiency .

Q. How should researchers address contradictions between theoretical and experimental data (e.g., NMR vs. computational predictions)?

  • Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotameric equilibria of the tert-butyl group). Mitigation strategies:

Variable-temperature NMR: Probe conformational locking at low temperatures (e.g., 233 K).

DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level and compare chemical shifts with NMR data.

Solvent effects: Re-run experiments in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s role in shift variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.